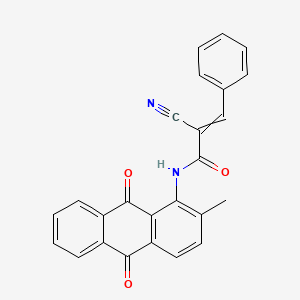
2-cyano-N-(2-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(2-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C25H16N2O3 and its molecular weight is 392.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-cyano-N-(2-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide is a derivative of anthracene and has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Anthracene moiety : Contributes to its electronic properties and biological activity.
- Cyano group : Enhances reactivity and potential interactions with biological targets.
- Amide linkage : Implicates in various biological activities including enzyme inhibition.
Anticancer Properties
Recent studies suggest that compounds similar to This compound exhibit significant anticancer properties. The compound acts as a dual inhibitor of two critical targets in cancer therapy:
- Farnesyltransferase (FTase) : Involved in the post-translational modification of proteins critical for cell growth and division.
- Tubulin Polymerization : Disruption of microtubule formation is a well-established strategy in cancer treatment.
The proposed mechanisms include:
- Inhibition of FTase : The compound competes with natural substrates leading to reduced farnesylation of proteins essential for tumor growth.
- Disruption of Microtubule Dynamics : By binding to tubulin, it prevents polymerization, thereby inhibiting mitosis in cancer cells.
Case Studies
- In vitro Studies :
- Animal Models :
Table 1: Biological Activity Data
| Compound Name | Target | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | FTase | 0.12 | Strong Inhibitor |
| This compound | Tubulin | 0.24 | Strong Inhibitor |
Table 2: Comparison with Known Inhibitors
Propiedades
IUPAC Name |
2-cyano-N-(2-methyl-9,10-dioxoanthracen-1-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O3/c1-15-11-12-20-21(24(29)19-10-6-5-9-18(19)23(20)28)22(15)27-25(30)17(14-26)13-16-7-3-2-4-8-16/h2-13H,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMABDFKPJSPNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)NC(=O)C(=CC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














